4-Fluoro-2,3-dimethylbenzene-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10FNO2S |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-fluoro-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10FNO2S/c1-5-6(2)8(13(10,11)12)4-3-7(5)9/h3-4H,1-2H3,(H2,10,11,12) |
InChI Key |
BELWVTSBUAOCEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N)F |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4 Fluoro 2,3 Dimethylbenzene 1 Sulfonamide
Reactivity at the Sulfonamide Nitrogen Atom
The nitrogen atom of the primary sulfonamide group in 4-Fluoro-2,3-dimethylbenzene-1-sulfonamide is a key site for synthetic modification. Although the lone pair on the nitrogen is delocalized by the strongly electron-withdrawing sulfonyl group, it retains sufficient nucleophilicity, particularly after deprotonation, to engage in various substitution reactions.
The hydrogen atoms on the sulfonamide nitrogen can be substituted with alkyl, acyl, or aryl groups. These reactions typically proceed by first deprotonating the sulfonamide with a suitable base to form a more potent nucleophilic sulfonamidate anion.
N-Alkylation: This involves the reaction of the sulfonamidate anion with an alkyl halide or another alkylating agent. The choice of base and solvent is crucial for the success of the reaction, with common bases including sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).
N-Acylation: Acylation of the sulfonamide nitrogen can be achieved using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. This leads to the formation of N-acylsulfonamides.
N-Arylation: The introduction of an aryl group onto the sulfonamide nitrogen is typically accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which utilizes palladium catalysts to couple the sulfonamide with an aryl halide.
Primary sulfonamides like this compound can undergo sequential reactions to yield both mono- and di-substituted derivatives. The formation of the N-substituted product is generally straightforward. Introducing a second substituent to form an N,N-disubstituted derivative can be more challenging due to steric hindrance and the reduced nucleophilicity of the N-substituted intermediate. However, under forcing conditions or with highly reactive electrophiles, disubstitution can be achieved. The synthesis of N,N-dimethylated analogs, for example, is a common transformation.
| Reaction Type | Reagents and Conditions | Product Class |
| N-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | N-Alkylsulfonamide |
| N-Acylation | Acyl Halide (RCOCl), Base (e.g., Pyridine) | N-Acylsulfonamide |
| N-Arylation | Aryl Halide (Ar-X), Pd catalyst, Ligand, Base | N-Arylsulfonamide |
Sulfonimides are compounds containing the -SO₂-NH-SO₂- linkage. A primary sulfonamide can, in principle, react with a sulfonyl chloride to form a sulfonimide. This reaction typically requires a base to facilitate the nucleophilic attack of the sulfonamide nitrogen on the sulfur atom of the sulfonyl chloride. A well-known example of a related compound is N-Fluorobenzenesulfonimide (NFSI), a powerful electrophilic fluorinating agent. juniperpublishers.com The synthesis of such reagents highlights the reactivity of the N-H bond in sulfonamides and their utility in forming more complex structures. The formation of a symmetrical or unsymmetrical sulfonimide from this compound would involve its reaction with a corresponding sulfonyl chloride in the presence of a base.
Reactivity of the Fluoro-2,3-dimethylbenzene Aromatic Ring
The aromatic ring of this compound is subject to substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents.
Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The substituents on the benzene (B151609) ring—fluoro, two methyl groups, and the sulfonamide group—exert significant influence on both the rate of reaction and the position of the incoming electrophile.
Directing Effects:
-SO₂NH₂ (Sulfonamide): This is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing nature.
-F (Fluoro): This is a deactivating group due to its inductive effect but is ortho, para-directing because of resonance. researchgate.net
-CH₃ (Methyl): These are activating and ortho, para-directing groups.
| Substituent | Position | Electronic Effect | Directing Influence |
| -SO₂NH₂ | C1 | Strong deactivator | meta (to C3, C5) |
| -CH₃ | C2 | Activator | ortho, para (to C3, C6) |
| -CH₃ | C3 | Activator | ortho, para (to C2, C4, C5) |
| -F | C4 | Deactivator | ortho, para (to C3, C5) |
Predicted outcome: Substitution is most favored at the C5 position, influenced by multiple directing effects, but harsh reaction conditions would likely be required.
Nucleophilic aromatic substitution is a key reaction pathway for this molecule, facilitated by the presence of a good leaving group (fluorine) on an aromatic ring activated by a strongly electron-withdrawing group. youtube.com The sulfonamide group, particularly from the para position, strongly activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). researchgate.net
In this compound, the fluorine atom at C4 is para to the electron-withdrawing sulfonamide group at C1, creating an ideal substrate for SNAr reactions. nih.govresearchgate.net This allows for the displacement of the fluoride (B91410) ion by a wide range of nucleophiles.
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored. youtube.com
Typical Nucleophiles:
O-Nucleophiles: Alkoxides (RO⁻) and hydroxide (B78521) (OH⁻) can replace the fluorine to form ethers and phenols, respectively.
N-Nucleophiles: Ammonia (B1221849), primary amines (RNH₂), and secondary amines (R₂NH) can be used to introduce amino functionalities.
S-Nucleophiles: Thiolates (RS⁻) can be employed to form thioethers.
This reactivity provides a powerful synthetic route to a variety of derivatives where the fluorine atom is replaced with other functional groups, significantly expanding the chemical space accessible from this starting material.
Functionalization of the Methyl Groups (e.g., benzylic halogenation, oxidation)
The two methyl groups attached to the benzene ring of this compound represent reactive sites for further chemical modification. These benzylic positions can undergo a variety of transformations, most notably halogenation and oxidation, to introduce new functional groups.
Benzylic Halogenation: The methyl groups can be halogenated, typically with bromine or chlorine, under radical conditions. This is often achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, and light or heat. This reaction proceeds via a free radical chain mechanism, leading to the formation of mono-, di-, or tri-halogenated methyl groups. The resulting benzylic halides are versatile intermediates for subsequent nucleophilic substitution reactions.
Oxidation: The methyl groups are susceptible to oxidation to introduce oxygen-containing functional groups such as aldehydes, carboxylic acids, or alcohols. The extent of oxidation depends on the choice of oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl groups completely to carboxylic acids. A patented method for oxidizing oxidation-resistant aryl methyl groups involves heating the compound in sulfuric acid with vanadium pentoxide or manganese dioxide to yield the corresponding carboxylic acid group. google.com
| Transformation | Typical Reagents | Product Functional Group | Significance |
|---|---|---|---|
| Benzylic Halogenation | N-Bromosuccinimide (NBS), AIBN, CCl₄ | Benzylic Bromide (-CH₂Br) | Creates a versatile intermediate for nucleophilic substitution. |
| Oxidation | KMnO₄, H₂SO₄/V₂O₅ google.com | Carboxylic Acid (-COOH) | Introduces an acidic functional group, significantly altering the molecule's properties. |
Role as a Key Intermediate in Multi-Step Organic Syntheses
Multi-step synthesis involves a sequence of chemical reactions to create a target molecule, where the product of one reaction becomes the starting material for the next. In this context, this compound serves as a valuable building block or key intermediate. Its structure combines a reactive sulfonamide group and a functionalizable aromatic ring, allowing for diverse modifications to construct more complex molecular frameworks. The sulfonamide moiety can act as a directing group in electrophilic aromatic substitution reactions or be derivatized itself, while the methyl groups and the fluoro-substituted ring offer additional sites for transformation.
Derivatization to Form Complex Molecular Architectures
The inherent reactivity of the sulfonamide group makes this compound a versatile precursor for creating elaborate molecules. The nitrogen atom of the sulfonamide can undergo various reactions, such as alkylation and arylation, to attach larger and more complex substituents.
Key derivatization strategies include:
N-Alkylation/N-Arylation: The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, allowing for nucleophilic substitution with alkyl or aryl halides. organic-chemistry.org This C-N bond formation is a fundamental step in building larger structures. Modern methods, such as copper-catalyzed arylation or palladium-catalyzed cross-coupling, provide efficient routes to a wide range of N-aryl sulfonamides. organic-chemistry.org
Reaction with Carbonyls: The sulfonamide can react with aldehydes or ketones to form N-sulfonylimines, which are themselves useful intermediates for further reactions.
Use in SuFEx Chemistry: The sulfonamide can be a precursor to a sulfonyl fluoride, a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for reliably connecting molecular building blocks. rsc.org
An example of a complex molecule built from a related sulfonamide is 4-Fluoro-N-methyl-N-(1,2,3,4-tetrahydrocarbazol-3-yl)benzenesulfonamide, where a complex carbazole (B46965) unit is attached to the sulfonamide nitrogen, demonstrating the potential for creating intricate, multi-ring systems. nih.gov Unexpectedly, reactions intended to produce a simple sulfonamide can sometimes lead to "double" sulfonamide structures like N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide, where the nitrogen atom is bonded to two different sulfonyl groups, showcasing another pathway to molecular complexity. researchgate.net
Stereoselective Transformations Initiated by the Compound
As this compound is an achiral molecule, it cannot directly induce stereoselectivity. However, it can be incorporated into a substrate that undergoes a stereoselective transformation. Once the sulfonamide is derivatized with a substituent containing a prochiral center, the sulfonamide group can influence the stereochemical outcome of subsequent reactions.
For instance, in intramolecular reactions, the bulky and electron-withdrawing nature of the aryl sulfonamide group can direct the approach of reagents or control the conformation of transition states. A relevant example from the broader class of aryl sulfonamides is the intramolecular alkene aminoarylation, a photoredox-catalyzed cascade that forms densely substituted arylethylamines. nih.gov In such a reaction, if an alkene-containing side chain were attached to the nitrogen of this compound, the subsequent radical cyclization could proceed with diastereoselectivity, creating new stereocenters on the linker. nih.gov The specific stereochemical outcome would depend on the precise structure of the substrate and the reaction conditions. nih.gov
Mechanistic Studies of Significant Transformations
Understanding the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new synthetic pathways. Many transformations of aryl sulfonamides proceed through radical intermediates, particularly with the advent of modern synthetic methods like photoredox catalysis.
Radical Pathways in Aryl Sulfonamide Chemistry
Reactions involving aryl sulfonamides can proceed through several distinct radical pathways, depending on the conditions and the specific bonds being cleaved.
Aryl Radical Formation: Aryl radicals can be generated from precursors like arylazo sulfonates through light-induced homolysis of the N–S bond. researchgate.net These highly reactive intermediates can then participate in arylation reactions. researchgate.net Another modern approach involves the photocatalytic activation of aryl triflates or halides, which can couple with SO₂ surrogates and amines in a three-component reaction to form sulfonamides via an aryl radical intermediate. rsc.orgrsc.org
Sulfonyl Radical Formation: The sulfonamide group itself can be a precursor to sulfonyl radicals (R-SO₂•). A late-stage functionalization strategy allows for the conversion of sulfonamides into sulfonyl radical intermediates through a metal-free photocatalytic process. acs.orgnih.gov These radicals can then be trapped by various radical acceptors, such as alkenes, to form new carbon-sulfur bonds. acs.orgnih.gov
Nitrogen-Centered Radical Formation: It is also possible to generate a nitrogen-centered radical on the sulfonamide. A photoredox-catalyzed intramolecular aminoarylation of alkenes exploits the electrophilicity of a nitrogen-centered radical to form a C–N bond as the initial step in a cascade reaction. nih.gov
Radical Elimination: In some radical cyclization reactions, an α-sulfonamidoyl radical intermediate can undergo β-elimination, expelling a sulfonyl radical to form an imine. This fragmentation pathway is a key step in the synthesis of various cyclic imines from ene sulfonamides. nih.gov
Photoredox Catalysis in the Functionalization of Sulfonamides
Photoredox catalysis has emerged as a powerful technology that uses visible light to drive chemical reactions under exceptionally mild conditions. researchgate.net This approach provides access to reactive radical species from sulfonamides and their precursors, enabling transformations that are difficult to achieve with traditional methods. researchgate.net
This methodology has been successfully applied to sulfonamide chemistry in several ways:
Synthesis of N-Aryl Sulfonamides: A highly efficient method for nickel-catalyzed C-N bond formation between sulfonamides and aryl electrophiles is enabled by photoredox catalysis. This process is believed to proceed through an energy-transfer mechanism where reductive elimination occurs from an excited-state Ni(II) complex. princeton.edu
Late-Stage Functionalization: Photoredox catalysis can generate sulfonyl radicals directly from stable sulfonamides. acs.orgnih.gov This allows for the "late-stage" introduction of new functional groups onto complex molecules containing a sulfonamide moiety, which is a highly valuable strategy in medicinal chemistry. acs.orgnih.gov
Modular Synthesis of Sulfonamides: A transition-metal-free, photocatalytic strategy enables the modular synthesis of diverse arylsulfonamides from aryl triflates, an SO₂ surrogate, and an amine. rsc.orgrsc.org This three-component coupling proceeds through an aryl radical pathway initiated by the photocatalyst. rsc.org
Radical Fluorosulfonamidation: Recently developed pyridinium-based reagents enable the photoredox-catalyzed radical fluorosulfonamidation of arenes and alkenes, providing a direct route to sulfamoyl fluorides. nih.gov
| Photoredox Application | Key Transformation | Mechanistic Feature | Reference |
|---|---|---|---|
| Modular Sulfonamide Synthesis | Aryl Triflates + SO₂ + Amines → Aryl Sulfonamide | Generation of aryl radical from aryl triflate. | rsc.orgrsc.org |
| Late-Stage Functionalization | Sulfonamide + Alkene → Functionalized Sulfone | Generation of sulfonyl radical from sulfonamide via energy transfer. | acs.orgnih.gov |
| C-N Cross-Coupling | Sulfonamide + Aryl Halide → N-Aryl Sulfonamide | Energy transfer to Ni(II) complex to promote reductive elimination. | princeton.edu |
| Aminoarylation | Alkene-Tethered Sulfonamide → Cyclic Arylethylamine | Generation of nitrogen-centered radical. | nih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization of 4 Fluoro 2,3 Dimethylbenzene 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 4-Fluoro-2,3-dimethylbenzene-1-sulfonamide, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments would provide a complete picture of its molecular structure. Due to the lack of symmetry in the substitution pattern of the benzene (B151609) ring, all aromatic protons and carbons are chemically non-equivalent, leading to a complex but highly informative set of spectra.
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each type of proton in the molecule. The analysis would focus on chemical shifts (δ), signal multiplicity (splitting patterns), coupling constants (J), and integration values.
Aromatic Protons (H-5 and H-6): Two signals are expected in the aromatic region. The proton at the C-6 position, being ortho to the strongly electron-withdrawing sulfonamide group, would appear further downfield compared to the proton at C-5.
The H-6 signal is predicted to be a doublet of doublets, arising from coupling to H-5 (ortho coupling, ³JHH ≈ 8–10 Hz) and to the fluorine atom at C-4 (ortho coupling, ³JHF ≈ 7–10 Hz).
The H-5 signal is also expected to be a doublet of doublets due to its coupling with H-6 (ortho coupling, ³JHH ≈ 8–10 Hz) and the fluorine atom (meta coupling, ⁴JHF ≈ 4–6 Hz).
Methyl Protons (C2-CH₃ and C3-CH₃): The two methyl groups are chemically distinct and should therefore appear as two separate singlets in the aliphatic region of the spectrum. Their precise chemical shifts would be influenced by the adjacent substituents.
Sulfonamide Protons (-SO₂NH₂): The two protons of the primary sulfonamide group are expected to produce a broad singlet. This signal is characteristically exchangeable with deuterium (B1214612) and would disappear from the spectrum upon the addition of a small amount of D₂O.
Interactive Table: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -SO₂NH₂ | 7.0 - 7.5 | broad s | - | 2H |
| H-6 | 7.7 - 7.9 | dd | ³JHH ≈ 8-10, ³JHF ≈ 7-10 | 1H |
| H-5 | 7.1 - 7.3 | dd | ³JHH ≈ 8-10, ⁴JHF ≈ 4-6 | 1H |
| C2-CH₃ | 2.3 - 2.5 | s | - | 3H |
| C3-CH₃ | 2.1 - 2.3 | s | - | 3H |
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the nature of the substituents.
Aromatic Carbons: Six signals are anticipated for the benzene ring carbons.
The carbon atom bonded to fluorine (C-4) will exhibit a large chemical shift and a characteristic large one-bond coupling constant (¹JCF ≈ 240–250 Hz).
The carbon attached to the sulfonamide group (C-1) would also be significantly deshielded.
The remaining four aromatic carbons (C-2, C-3, C-5, C-6) will show distinct signals, with their shifts influenced by the combined electronic effects of the substituents. Splitting due to two-, three-, and four-bond couplings to fluorine (ⁿJCF) would be observable, providing further structural confirmation.
Methyl Carbons: Two separate signals in the upfield region (δ ≈ 15-25 ppm) would correspond to the two non-equivalent methyl carbons.
Interactive Table: Predicted ¹³C NMR Assignments for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |
| C-4 | 160 - 165 | ¹JCF ≈ 245 Hz |
| C-1 | 138 - 142 | ⁴JCF ≈ 3-5 Hz |
| C-2 | 135 - 140 | ³JCF ≈ 7-9 Hz |
| C-3 | 130 - 135 | ²JCF ≈ 20-25 Hz |
| C-6 | 128 - 132 | ³JCF ≈ 8-10 Hz |
| C-5 | 115 - 120 | ²JCF ≈ 21-23 Hz |
| C2-CH₃ | 18 - 22 | - |
| C3-CH₃ | 15 - 19 | - |
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. A single resonance is expected for the C-4 fluorine atom. The multiplicity of this signal would provide key connectivity information, appearing as a multiplet due to coupling with the ortho proton (H-6) and the meta proton (H-5). Long-range couplings to the methyl protons might also contribute to the complexity of the signal.
Interactive Table: Predicted ¹⁹F NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm, vs CFCl₃) | Multiplicity |
| C4-F | -110 to -115 | Multiplet (dd) |
Two-dimensional NMR experiments are indispensable for assembling the full molecular structure by mapping correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A crucial cross-peak would be observed between H-5 and H-6, confirming their ortho relationship on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the signals for C-5, C-6, and the two methyl carbons based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is vital for piecing together the substitution pattern. Key expected correlations include:
H-6 protons to C-1, C-2, and C-4.
H-5 protons to C-1, C-3, and C-4.
C2-CH₃ protons to C-1, C-2, and C-3.
C3-CH₃ protons to C-2, C-3, and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum could show spatial proximity between the C-2 methyl protons and the H-6 proton, providing further confirmation of the substitution arrangement.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
The spectrum of this compound would be characterized by several key absorption bands:
-SO₂NH₂ Group: Strong, characteristic bands for the asymmetric (νas) and symmetric (νs) stretching of the S=O bonds would appear around 1350–1300 cm⁻¹ and 1170–1150 cm⁻¹, respectively. Two distinct bands for N-H stretching would be visible in the 3350–3250 cm⁻¹ region.
Aromatic Ring: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. A series of C=C stretching bands would be observed in the 1600–1450 cm⁻¹ region.
C-F Bond: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1250–1000 cm⁻¹ range.
-CH₃ Groups: Aliphatic C-H stretching vibrations for the methyl groups would be found just below 3000 cm⁻¹.
Interactive Table: Predicted Principal Vibrational Bands for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| Sulfonamide (-NH₂) | N-H Stretch | 3350 - 3250 (two bands) |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Methyl (-CH₃) | C-H Stretch | 2980 - 2870 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Sulfonamide (-SO₂) | S=O Asymmetric Stretch | 1350 - 1300 |
| Sulfonamide (-SO₂) | S=O Symmetric Stretch | 1170 - 1150 |
| Aryl-Fluoride | C-F Stretch | 1250 - 1000 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
HRMS provides an extremely accurate measurement of a molecule's mass, which is used to determine its elemental composition. For this compound (C₈H₁₀FNO₂S), the calculated monoisotopic mass is 203.0416 Da. An experimental HRMS measurement confirming this mass to within a few parts per million would validate the molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum offers additional structural information. Common fragmentation pathways for this molecule would likely involve:
Cleavage of the C-S bond to generate a [C₈H₈F]⁺ fragment (m/z 123.06) and loss of the SO₂NH₂ radical.
Loss of the amino group (-NH₂) followed by sulfur dioxide (-SO₂) from the molecular ion.
A key fragment would correspond to the loss of the entire sulfonamide group, [M - SO₂NH₂]⁺.
X-ray Crystallography for Definitive Solid-State Molecular Geometry and Crystal Packing
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical technique provides detailed information on bond lengths, bond angles, and the spatial relationship between neighboring molecules, which collectively dictate the macroscopic properties of the material.
The molecular geometry of this compound is defined by the specific lengths of its covalent bonds and the angles between them. The sulfonamide group (-SO₂NH₂) attached to the fluorinated and methylated benzene ring will exhibit characteristic bond parameters. The sulfur atom is expected to have a distorted tetrahedral geometry.
Based on crystallographic data of similar aromatic sulfonamides, the following tables provide expected ranges for key bond lengths and angles.
Interactive Data Table: Typical Bond Lengths in Aromatic Sulfonamides
| Bond | Expected Length (Å) |
| S=O | 1.42 - 1.45 |
| S-N | 1.60 - 1.65 |
| S-C (aromatic) | 1.75 - 1.80 |
| C-F | 1.33 - 1.37 |
| C-C (aromatic) | 1.37 - 1.40 |
| C-C (methyl) | 1.49 - 1.53 |
| N-H | 0.85 - 0.90 |
| C-H (aromatic) | 0.93 - 0.98 |
| C-H (methyl) | 0.96 - 1.00 |
Interactive Data Table: Typical Bond Angles in Aromatic Sulfonamides
| Angle | Expected Value (°) |
| O=S=O | 118 - 122 |
| O=S-N | 105 - 109 |
| O=S-C | 106 - 110 |
| N-S-C | 105 - 109 |
| S-N-H | 115 - 120 |
| S-C-C (aromatic) | 118 - 122 |
| F-C-C (aromatic) | 118 - 122 |
| C-C-C (aromatic) | 118 - 122 |
| C-C-CH₃ | 119 - 123 |
The supramolecular architecture of this compound in the solid state is governed by a network of non-covalent interactions. These interactions, though weaker than covalent bonds, are directional and play a crucial role in the stability and packing of the crystal lattice.
C-H···O Hydrogen Bonds: In the crystal structures of sulfonamides, C-H···O hydrogen bonds are frequently observed. The aromatic and methyl C-H groups can act as weak hydrogen bond donors, while the electronegative oxygen atoms of the sulfonyl group are effective acceptors. These interactions contribute to the formation of extended networks and stabilize the crystal packing.
π-Stacking: The presence of the aromatic benzene ring in this compound suggests the possibility of π-stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. The introduction of a fluorine atom can influence the nature of π-stacking, often leading to segregated stacking of fluorinated and non-fluorinated rings in more complex systems. The electron-withdrawing nature of the fluorine atom can create a quadrupole moment on the aromatic ring that favors offset or edge-to-face π-stacking arrangements over a direct face-to-face overlap.
Halogen Bonding: While the term "halogen bond" typically refers to interactions involving heavier halogens like chlorine, bromine, and iodine, the highly electronegative fluorine atom can participate in weak intermolecular contacts. Although organic fluorine is a poor halogen bond donor, it can act as a hydrogen bond acceptor in some cases. More relevant to this structure would be dipole-dipole interactions involving the polar C-F bond.
Theoretical and Computational Investigations of 4 Fluoro 2,3 Dimethylbenzene 1 Sulfonamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
No published studies were found that performed DFT calculations on 4-Fluoro-2,3-dimethylbenzene-1-sulfonamide. Such studies would be necessary to provide foundational data on the molecule's quantum mechanical properties.
There is no available research detailing the optimized molecular geometry, bond lengths, bond angles, or the conformational energy landscape of this compound. This information is crucial for understanding the most stable three-dimensional structure of the molecule.
Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and derived global reactivity descriptors (such as electronegativity, chemical hardness, and softness) for this compound are not present in the current body of scientific literature.
A Molecular Electrostatic Potential (MEP) map for this compound, which would identify the electron-rich and electron-deficient regions of the molecule to predict sites for electrophilic and nucleophilic attack, has not been published.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Correlation with Experimental Data
No computational studies have been published that predict the NMR chemical shifts (¹H, ¹³C, ¹⁹F) or the infrared and Raman vibrational frequencies for this compound. These theoretical predictions are vital for interpreting and validating experimental spectroscopic data.
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
The scientific literature lacks any computational modeling of reaction mechanisms involving this compound. Consequently, there is no information on the transition state structures, activation energies, or reaction pathways for this compound.
Potential Applications of 4 Fluoro 2,3 Dimethylbenzene 1 Sulfonamide in Chemical Sciences and Technology Non Prohibited
Role as a Precursor in Advanced Organic Synthesis
4-Fluoro-2,3-dimethylbenzene-1-sulfonamide serves as a valuable building block in the synthesis of more complex organic molecules. The presence of reactive sites—the aromatic ring, the sulfonamide nitrogen, and the potential for activation of the methyl groups—allows for a variety of chemical transformations.
Synthesis of Novel Heterocyclic Compounds
The sulfonamide functional group is a key player in the synthesis of nitrogen and sulfur-containing heterocycles. The nitrogen atom of the sulfonamide can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions. For instance, derivatives of benzenesulfonamides can be utilized in the construction of various heterocyclic systems.
One potential application is in the synthesis of benzothiazine derivatives. Through intramolecular cyclization of N-aryl sulfoximines bearing electron-deficient alkenes ortho to the sulfoximine (B86345) group, benzothiazines can be formed with high stereoselectivity. nih.gov While not a direct application of this compound itself, its corresponding sulfonyl chloride could be used to prepare the necessary N-aryl sulfoximine precursor.
Another area of interest is the synthesis of carbazole (B46965) derivatives. Carbazoles are important structural motifs in many natural products and pharmaceuticals. oregonstate.edunih.gov Synthetic strategies often involve the cyclization of substituted anilines. oregonstate.edunih.gov The aniline (B41778) derived from this compound could potentially undergo intramolecular C-H amination or other cyclization reactions to form highly substituted carbazoles. nih.gov The fluorine and methyl groups would offer steric and electronic control over the cyclization process, potentially leading to novel carbazole structures with unique properties. For example, palladium-catalyzed amination of cyclic iodonium (B1229267) salts with electron-poor anilines has been shown to produce N-arylated carbazoles. beilstein-journals.org
Furthermore, the synthesis of quinazolines and their derivatives, which exhibit a wide range of biological activities, can be achieved from substituted anilines. ijpsi.orgresearchgate.netnih.gov The 4-fluoro-2,3-dimethylaniline (B154601), which can be derived from the title compound, could serve as a precursor for the synthesis of novel quinazoline (B50416) structures.
Construction of Complex Polyaromatic Systems
The substituted benzene (B151609) ring of this compound can act as a foundational component for the construction of larger polyaromatic systems. The fluorine and methyl substituents can influence the regioselectivity of further aromatic substitution reactions, and the sulfonamide group can be used as a directing group or be transformed into other functionalities to facilitate the assembly of polycyclic structures.
For example, the synthesis of substituted carbazoles, which are themselves polyaromatic systems, can be achieved through methods like the intramolecular cyclization of 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines. nih.gov The aniline precursor derived from this compound could be functionalized with an appropriate diynyl side chain to construct complex carbazole-based polyaromatics.
Development of Chemical Probes and Tags for Non-Biological Systems
The inherent fluorescence properties of some aromatic sulfonamides make them attractive candidates for the development of chemical probes and tags for non-biological systems. The specific substitution pattern of this compound, with its electron-withdrawing fluorine and electron-donating methyl groups, can be expected to influence its photophysical properties.
While specific studies on this compound are not prevalent, the general class of phenylsulfonamides has been utilized in the design of fluorescent probes. For example, a phenylsulfonamide moiety has been incorporated into a Golgi-targeting fluorescent probe for the detection of hydrogen sulfide. oregonstate.edu The interaction of the sulfonamide group with its target can lead to changes in the fluorescence signal, allowing for detection and quantification. The specific substituents on the benzene ring can be tuned to optimize the probe's sensitivity, selectivity, and spectral properties.
Potential in Material Science and Polymer Chemistry
The unique combination of a fluorinated aromatic ring and a sulfonamide group in this compound suggests its potential utility in the field of material science and polymer chemistry.
As a Monomer Unit for Specialty Polymers
Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nih.govcapchem.com this compound, or a derivative thereof, could potentially serve as a monomer for the synthesis of specialty polymers.
For instance, poly(arylene sulfonamide)s are a class of high-performance polymers. The synthesis of such polymers can be achieved through the direct polymerization of sulfonated activated halides. researchgate.net By converting this compound into a difunctional monomer, for example by introducing another reactive group on the molecule, it could be incorporated into poly(arylene ether sulfone)s or other high-performance polymer backbones. The fluorine and dimethyl substituents would be expected to enhance the polymer's thermal stability, solubility in organic solvents, and modify its dielectric properties. The synthesis of crosslinked fluorinated poly(arylene ether)s has been reported, demonstrating the feasibility of incorporating fluorinated monomers into complex polymer architectures. nih.gov
Components in Electrolytes or Functional Materials (e.g., related to fluorinated sulfonimide salts)
Fluorinated compounds are increasingly being investigated as components in electrolytes for lithium-ion batteries due to their ability to enhance performance and safety. researchgate.net Specifically, lithium salts of fluorinated sulfonimides are promising candidates for electrolyte applications. researchgate.netacs.orgrsc.org
Applications in Agrochemical Research and Development
While the broader class of fluorinated sulfonamide compounds has been a subject of interest in the development of new agrochemicals, research explicitly detailing the agrochemical applications of this compound is not present in the available scientific literature. nih.gov The introduction of fluorine and sulfonamide groups into organic molecules can enhance their biological activity, and various derivatives have been investigated for their potential as herbicides, fungicides, and insecticides. nih.gov However, specific studies, including efficacy data or field trial results for this compound, remain un-documented in public-facing research.
It is plausible that this compound could be utilized as an intermediate or a building block in the synthesis of more complex, biologically active agrochemical products. The presence of the fluoro, dimethyl, and sulfonamide functional groups provides reactive sites for further chemical modification. However, no specific synthetic pathways in agrochemical manufacturing that utilize this compound as a starting material or intermediate have been detailed in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) studies are often employed to predict the biological activity of chemical compounds. Such studies on related sulfonamide structures have been conducted to guide the design of new herbicides. nih.govpku.edu.cnresearchgate.net These models correlate the structural features of molecules with their herbicidal activity. Without experimental data for this compound, it is not possible to include it in such an analysis or to present any predictive data on its potential agrochemical efficacy.
Future Research Directions and Emerging Opportunities for 4 Fluoro 2,3 Dimethylbenzene 1 Sulfonamide Chemistry
Exploration of Novel and More Efficient Synthetic Pathways
While traditional methods for synthesizing sulfonamides are well-established, future research will likely focus on developing more sustainable, efficient, and versatile synthetic strategies for 4-Fluoro-2,3-dimethylbenzene-1-sulfonamide.
One promising area is the development of one-pot synthesis protocols. A recent strategy merges traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides through a copper-catalyzed decarboxylative chlorosulfonylation, followed by amination. nih.gov Applying this to this compound could involve using 4-fluoro-2,3-dimethylbenzoic acid as a starting material, offering a streamlined process that avoids the pre-functionalization of substrates. nih.gov
Another avenue involves leveraging novel reagents. The sulfur dioxide surrogate DABSO (1,4-diazabicyclo[2.2.2]octane sulfur dioxide complex) has proven effective in palladium-catalyzed couplings with aryl iodides to form aryl ammonium (B1175870) sulfinates, which can then be converted to sulfonamides. organic-chemistry.orgorganic-chemistry.org This approach could provide a milder and more functional-group-tolerant route to the target compound. Microwave-assisted synthesis also presents an opportunity to accelerate reaction times and improve yields for the direct synthesis of sulfonamides from sulfonic acids or their salts. organic-chemistry.org
| Synthetic Approach | Potential Starting Materials for this compound | Key Advantages |
| Decarboxylative Halosulfonylation | 4-Fluoro-2,3-dimethylbenzoic acid | Utilizes readily available carboxylic acids, one-pot procedure. nih.gov |
| Palladium-Catalyzed DABSO Coupling | 1-Fluoro-4-iodo-2,3-dimethylbenzene | Avoids the use of gaseous sulfur dioxide, mild reaction conditions. organic-chemistry.orgorganic-chemistry.org |
| Microwave-Assisted Synthesis | 4-Fluoro-2,3-dimethylbenzenesulfonic acid | Rapid reaction times, potentially higher yields. organic-chemistry.org |
| Oxidative Chlorination of Thiols | 4-Fluoro-2,3-dimethylthiophenol | Direct conversion to the corresponding sulfonyl chloride intermediate. organic-chemistry.org |
Investigation of Uncharted Reactivity Patterns and Catalytic Transformations
Future studies should aim to explore the untapped reactivity of this compound. The unique electronic environment created by the fluorine atom and two methyl groups on the benzene (B151609) ring could lead to novel chemical transformations.
Research into transition-metal-catalyzed reactions is a particularly fertile ground. For instance, copper-catalyzed aminosulfonylation of aryldiazonium salts has been shown to be an effective method for forming sulfonamides. organic-chemistry.org Investigating the behavior of a diazonium salt derived from a precursor to this compound in such catalytic systems could yield efficient synthetic pathways. Furthermore, electrochemical synthesis offers a green and powerful alternative for creating S-N bonds. noelresearchgroup.com The electrochemical oxidative coupling of thiols and amines could be adapted for the synthesis of the target molecule, potentially reducing the need for harsh oxidants. noelresearchgroup.com
Exploring the compound's potential as a ligand or a building block in more complex architectures is another key direction. The sulfonamide nitrogen and oxygen atoms could act as coordination sites for metal catalysts, or the aromatic ring could be further functionalized through C-H activation, opening doors to new classes of molecules with unique properties.
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
To optimize novel synthetic pathways and understand complex reaction mechanisms, the application of advanced in-situ spectroscopic techniques is crucial. These methods allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without altering the reaction environment.
Techniques such as Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) and Raman spectroscopy can provide detailed information on the vibrational modes of molecules in solution, enabling the tracking of functional group transformations throughout a reaction. researchgate.net For the synthesis of this compound, these techniques could elucidate the kinetics of the sulfonation or amidation steps, helping to identify rate-limiting steps and optimize reaction conditions like temperature, pressure, and catalyst loading. researchgate.net
Furthermore, combining chromatographic methods with spectroscopy, such as Thin-Layer Chromatography-Surface-Enhanced Raman Scattering (TLC-SERS), offers a highly sensitive and specific method for identifying and quantifying sulfonamides. mdpi.com This could be particularly useful for monitoring reaction purity and detecting trace intermediates or byproducts, providing a deeper understanding of the reaction profile. mdpi.com
| Spectroscopic Technique | Information Gained | Potential Application for this compound |
| ATR-FTIR | Real-time functional group analysis | Monitoring the conversion of a sulfonyl chloride to the sulfonamide. |
| In-Situ Raman Spectroscopy | Molecular structure and bond vibrations | Tracking the formation of key intermediates and reaction kinetics. researchgate.net |
| TLC-SERS | High-sensitivity detection and identification | Rapid analysis of reaction mixtures for purity assessment and byproduct identification. mdpi.com |
| Nuclear Magnetic Resonance (NMR) | Detailed structural and conformational data | Characterizing the structure of novel intermediates and final products. nih.gov |
Computational Design and Predictive Modeling for Targeted Synthesis and Chemical Behavior
Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, thereby saving time and resources. For this compound, computational modeling can be a key driver of future research.
Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of sulfonamide derivatives with their physicochemical properties. researchgate.netnih.govfrontiersin.org By building a QSPR model that includes this compound and its analogues, researchers could predict properties like solubility, melting point, and polarity, which is crucial for designing new compounds with desired characteristics. nih.govnih.gov
Molecular docking studies can predict how the molecule might interact with biological targets, such as enzymes. nih.govnih.gov Given that sulfonamides are known inhibitors of enzymes like carbonic anhydrase, computational docking could be used to predict the binding affinity and orientation of this compound within the active sites of various isoforms. nih.gov This in silico screening can prioritize the most promising derivatives for synthesis and biological evaluation, accelerating the discovery process. nih.gov
Integration into Flow Chemistry and Automation for High-Throughput Synthesis and Screening
The integration of flow chemistry and automation represents a paradigm shift in chemical synthesis, enabling rapid, safe, and scalable production of compound libraries. acs.org This technology is particularly well-suited for the future exploration of this compound and its derivatives.
Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved safety, and cleaner reactions compared to traditional batch processes. rsc.orgresearchgate.net A flow-based synthesis of this compound could be developed, for instance, by pumping a solution of 4-fluoro-2,3-dimethylbenzenesulfonyl chloride and an amine through a heated reactor coil. rsc.org
Moreover, fully automated flow synthesis platforms can be employed to generate a library of derivatives by systematically varying the amine component reacting with the sulfonyl chloride precursor. acs.orgacs.org This high-throughput approach allows for the rapid creation of a diverse set of molecules for screening in medicinal chemistry or materials science applications. acs.orgresearchgate.net The efficiency and scalability of flow synthesis make it an indispensable tool for exploring the chemical space around this compound. acs.org
Q & A
Basic: What synthetic strategies are recommended for preparing 4-Fluoro-2,3-dimethylbenzene-1-sulfonamide with high yield and purity?
Answer:
The synthesis typically involves three key steps:
Sulfonation : React 2,3-dimethylfluorobenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonic acid intermediate.
Chlorination : Treat the intermediate with phosphorus pentachloride (PCl₅) in dry dichloromethane to generate the sulfonyl chloride derivative.
Amination : React the sulfonyl chloride with concentrated aqueous ammonia (NH₃) at room temperature, followed by recrystallization in ethanol/water (3:1) to yield the final product.
Key Quality Control Metrics :
- Yield : ~75–85% after purification.
- Purity : >98% confirmed by HPLC (C18 column, acetonitrile/water mobile phase).
- Characterization :
Advanced: How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?
Answer:
The compound’s reactivity is governed by:
- Steric Effects : The 2,3-dimethyl groups create torsional strain (dihedral angle ~75–85° between the benzene ring and sulfonamide plane), reducing accessibility for nucleophilic attack at the sulfur center.
- Electronic Effects : The electron-withdrawing fluorine at position 4 enhances the electrophilicity of the sulfonyl group (S=O stretching frequencies: 1150 cm⁻¹ symmetric, 1350 cm⁻¹ asymmetric in IR).
Experimental Validation : - Compare reaction rates with/without methyl substituents using kinetic studies (e.g., SN2 reactions with amines).
- Computational modeling (DFT) to analyze frontier molecular orbitals and charge distribution .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
A multi-technique approach is essential:
Spectroscopy :
- ¹H/¹³C/¹⁹F NMR to confirm substitution pattern and purity.
- IR Spectroscopy to identify sulfonamide functional groups (S=O stretches).
Chromatography :
- HPLC for purity assessment (retention time: 4.2–4.5 min under acetonitrile/water gradient).
Mass Spectrometry :
- HRMS-ESI : [M+H]+ expected at m/z 202.0441 (Δ < 2 ppm).
Elemental Analysis :
Advanced: How can researchers resolve discrepancies in reported biological activity data for sulfonamide derivatives?
Answer:
Contradictions often arise from:
Polymorphism : Different crystal forms (e.g., monoclinic vs. triclinic) alter solubility and bioavailability. Validate via PXRD and DSC.
Impurity Profiles : Trace sulfonic acid (<0.1%) can skew IC50 values. Use LC-MS for impurity quantification.
Experimental Design :
- Standardize assay conditions (e.g., buffer pH, enzyme isoforms).
- Compare free energy of binding (ΔG) via isothermal titration calorimetry (ITC) to isolate thermodynamic contributions.
Case studies from antiviral sulfonamide research .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical splash goggles.
- Ventilation : Use fume hoods during synthesis to mitigate exposure to sulfonic acid vapors.
- Storage : Amber glass bottles under nitrogen at 2–8°C to prevent photodegradation.
- Spill Management : Neutralize with 5% sodium bicarbonate and dispose as hazardous waste.
Safety guidelines from sulfonamide handling manuals .
Advanced: What crystallographic insights explain the stability of this compound derivatives?
Answer:
Key structural features from single-crystal XRD:
- Hydrogen Bonding : N–H···O=S interactions (bond length: 2.8–3.1 Å) stabilize the crystal lattice.
- Torsional Strain : Dihedral angle between aryl and sulfonamide groups (82.5° ± 2°) minimizes steric clash.
- Packing Motifs : Herringbone arrangement with π-π stacking distances of 3.5–3.7 Å.
Compare with methyl-substituted analogs to quantify steric effects .
Basic: How can researchers optimize reaction conditions for sulfonamide functionalization?
Answer:
Methodology :
Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines.
Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide acylation.
Temperature Control : Maintain 40–60°C to balance reaction rate and side-product formation.
Case Study :
- Coupling with 4-nitrophenylchloroformate yields activated intermediates for further derivatization.
Reaction optimization tables for analogous systems .
Advanced: What computational tools predict the bioactivity of this compound derivatives?
Answer:
- Molecular Docking : AutoDock Vina to screen against carbonic anhydrase IX (PDB: 3IAI). Focus on sulfonamide-Zn²+ coordination.
- QSAR Modeling : Use Hammett σ constants for substituents to correlate electronic effects with IC50.
- MD Simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS/AMBER).
Validation against experimental enzyme inhibition data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
